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Compound of Interest

5-Bromo-2-(4-
Compound Name:
fluorophenyl)pyridine

cat. No.: B1289181

For Immediate Release

This technical whitepaper provides an in-depth analysis of the spectral data for the compound
5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in pharmaceutical and materials
science research. This document is intended for researchers, scientists, and drug development
professionals, offering a centralized resource for its structural characterization through Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Overview

Structure:

IUPAC Name: 5-Bromo-2-(4-fluorophenyl)pyridine Molecular Formula: C11H7BrFN Molecular
Weight: 252.08 g/mol CAS Number: 463336-07-4

Spectroscopic Data

The following sections present the predicted and experimentally supported spectral data for 5-
Bromo-2-(4-fluorophenyl)pyridine. The data is organized into clear, tabular formats for ease
of reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a
molecule. The predicted chemical shifts for 5-Bromo-2-(4-fluorophenyl)pyridine in deuterated
chloroform (CDCIs) are detailed below. These predictions are based on the analysis of similar
structures, such as 2-(4-fluorophenyl)pyridine.[1]

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~8.75 d ~2.4 1H H-6 (Pyridine)
H-2', H-6'
~8.00 - 7.95 m 2H
(Fluorophenyl)
~7.90 dd ~8.8,2.4 1H H-4 (Pyridine)
~7.65 d ~8.8 1H H-3 (Pyridine)
H-3', H-5'
~7.20-7.15 m 2H
(Fluorophenyl)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted
chemical shifts for 5-Bromo-2-(4-fluorophenyl)pyridine in CDCIs are presented below, based
on data from analogous compounds.[1]
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Chemical Shift (6, ppm) Assighment
~163.6 (d, J = 250 Hz) C-4' (C-F)

~158.0 C-2 (Pyridine)
~150.8 C-6 (Pyridine)
~141.0 C-4 (Pyridine)
~135.0 (d, J = 3 H2) c-1'

~129.0 (d, J = 8 Hz) C-2', C-6'

~121.0 C-3 (Pyridine)
~118.5 C-5 (Pyridine, C-Br)
~115.8 (d, J = 22 Hz) C-3', C-5'

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the compound. For 5-Bromo-2-(4-fluorophenyl)pyridine, the presence of bromine provides a
characteristic isotopic pattern.

m/z Relative Intensity (%) Assignment

253 ~98 [M+2]* (containing 8!Br)
251 100 [M]* (containing 7°Br)
172 Moderate [M - Br]*

145 Moderate [M - Br - CeHaF]*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
significant absorption bands for 5-Bromo-2-(4-fluorophenyl)pyridine are listed below.
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)
C=C and C=N stretching

1600-1450 Strong o )
(pyridine and phenyl rings)

1230-1210 Strong C-F stretching

1100-1000 Strong C-Br stretching

850-800 Strong C-H bending (out-of-plane)

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectral data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A 400 or 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-(4-fluorophenyl)pyridine is
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrometer is tuned
and shimmed to optimize the magnetic field homogeneity. *H NMR spectra are acquired
using a standard pulse sequence, and 3C NMR spectra are acquired with proton decoupling.

o Data Processing: The raw data is processed using Fourier transformation, phase correction,
and baseline correction. Chemical shifts are calibrated using the residual solvent peak
(CDCls: 8 7.26 ppm for *H and & 77.16 ppm for 13C).

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an Electron lonization (EIl) or Electrospray
lonization (ESI) source.
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o Sample Introduction: For EIl, a small amount of the sample is introduced into the ion source
via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused
into the source.

« lonization: In EI mode, the sample is bombarded with a beam of electrons (typically 70 eV).
In ESI mode, a high voltage is applied to a liquid to create an aerosol.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and
characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder and pressed into a thin, transparent pellet.

o Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet
is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of
4000-400 cm~2.

o Data Processing: The background spectrum is subtracted from the sample spectrum to yield
the final IR spectrum of the compound.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound and the logical relationship between the compound's structure and its
spectral data.
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Compound Synthesis & Purification

5-Bromo-2-(4-fluorophenyl)pyridine
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Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation

of a chemical compound.
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Spectral Data
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Caption: Logical relationship between the molecular structure and the corresponding spectral
data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-(4-
fluorophenyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289181#5-bromo-2-4-fluorophenyl-pyridine-
spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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